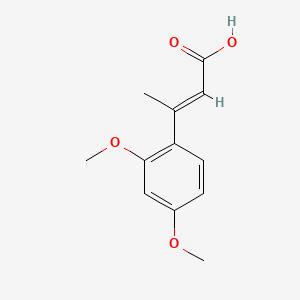

Dimecrotic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLOISSPTMDCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057826 | |

| Record name | Dimecrotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7706-67-4 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7706-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimecrotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Choleretic and Hypocholesterolemic Mechanisms of Dimecrotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimecrotic acid, a derivative of cinnamic acid, has demonstrated notable choleretic and hypocholesterolemic properties. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, drawing from available preclinical data. The document outlines its effects on bile secretion and cholesterol metabolism, details the experimental protocols used to elucidate these actions, and presents key quantitative data in a structured format. Visual diagrams of the proposed signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its pharmacological profile.

Introduction

This compound, systematically known as (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid, is a member of the cinnamic acid derivatives class of compounds. Research has indicated its potential therapeutic applications stemming from its biological activities, which include anti-inflammatory, analgesic, and, most notably for this guide, choleretic and hypocholesterolemic effects. A substance with choleretic properties increases the volume of bile secreted from the liver, a process crucial for digestion and the elimination of xenobiotics. The hypocholesterolemic action involves the lowering of cholesterol levels in the blood. This guide will focus on the core mechanisms driving these two key pharmacological effects of this compound.

Core Mechanism of Action

The pharmacological activity of this compound appears to be multi-faceted, with distinct mechanisms for its choleretic and hypocholesterolemic effects.

Choleretic Effect

While the precise molecular signaling pathway for the choleretic action of this compound is not yet fully elucidated, experimental evidence in rats demonstrates a significant increase in bile flow. This effect is likely attributable to an increased secretion of biliary lipids, namely bile acids and phospholipids. The increased bile flow suggests that this compound may stimulate the transport of these components into the bile canaliculi. The exact transporters and signaling molecules involved are yet to be definitively identified but may involve pathways common to other choleretic cinnamic acid derivatives.

Hypocholesterolemic Effect

The primary mechanism for the cholesterol-lowering effect of this compound is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate pathway, the metabolic pathway that produces cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, this compound reduces the endogenous synthesis of cholesterol in the liver. This reduction in hepatic cholesterol upregulates LDL receptor expression on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound.

Table 1: Choleretic Effects of this compound in Rats

| Parameter | Control | This compound (2,4-DMC) |

| Bile Flow (µL/min/kg) | 85.2 ± 5.1 | 102.3 ± 6.2 |

| Bile Acid Concentration (µM) | 28.5 ± 2.3 | 35.1 ± 2.8 |

| Phospholipid Concentration (µg/mL) | 320.4 ± 25.6 | 395.7 ± 31.1* |

* Indicates a statistically significant difference from the control group.

Table 2: In Vitro Inhibition of HMG-CoA Reductase by this compound

| Compound | IC₅₀ (µM) |

| This compound (2,4-DMC) | 75.3 |

| Pravastatin (Control) | 0.05 |

Experimental Protocols

In Vivo Assessment of Choleretic Activity in Rats

Objective: To determine the effect of this compound on bile flow and composition.

Methodology:

-

Animal Model: Male Wistar rats are used. The animals are housed in controlled conditions with free access to food and water.

-

Surgical Procedure (Bile Duct Cannulation):

-

Rats are anesthetized.

-

A midline abdominal incision is made to expose the common bile duct.

-

The bile duct is carefully cannulated with a polyethylene tube.

-

The cannula is exteriorized through a subcutaneous tunnel to the back of the neck.

-

-

Drug Administration:

-

A control group receives the vehicle solution.

-

The experimental group is administered this compound, typically via oral gavage.

-

-

Bile Collection:

-

Bile is collected continuously in pre-weighed tubes for a specified period (e.g., 4-6 hours).

-

The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.

-

-

Biochemical Analysis:

-

Bile acid concentration is determined using an enzymatic assay kit.

-

Phospholipid concentration is measured using a colorimetric assay for phosphomolybdate complex formation.

-

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on HMG-CoA reductase activity.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purified, recombinant human HMG-CoA reductase is used.

-

A stock solution of the substrate, HMG-CoA, is prepared.

-

The cofactor, NADPH, is also prepared in a buffer solution.

-

-

Assay Procedure:

-

The assay is performed in a 96-well microplate.

-

Varying concentrations of this compound (or a control inhibitor like pravastatin) are pre-incubated with the HMG-CoA reductase enzyme in a reaction buffer.

-

The reaction is initiated by the addition of HMG-CoA and NADPH.

-

-

Detection:

-

The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Workflow Diagrams

Proposed Choleretic Signaling Pathway

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxy-β-methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dimethoxy-β-methylcinnamic acid, a valuable building block in the development of various pharmaceutical agents. The primary synthetic route proceeds via the Perkin reaction, a classic organic transformation that condenses an aromatic aldehyde with an acid anhydride. This document details the underlying chemical principles, provides a generalized experimental protocol, and presents relevant data for researchers in the field.

Core Synthesis Pathway: The Perkin Reaction

The synthesis of 2,4-Dimethoxy-β-methylcinnamic acid is most effectively achieved through the Perkin reaction.[1][2][3] This reaction involves the base-catalyzed condensation of 2,4-dimethoxybenzaldehyde with propanoic anhydride.[1][4] The alkali salt of the corresponding carboxylic acid, in this case, sodium or potassium propionate, serves as the base catalyst.[1][2][3]

The reaction mechanism initiates with the formation of a carbanion from propanoic anhydride by the action of the propionate base. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dimethoxybenzaldehyde. A subsequent series of steps involving dehydration and hydrolysis ultimately yields the desired α,β-unsaturated carboxylic acid, 2,4-Dimethoxy-β-methylcinnamic acid.[3]

Logical Relationship of the Perkin Reaction:

Caption: The Perkin reaction pathway for the synthesis of 2,4-Dimethoxy-β-methylcinnamic acid.

Experimental Protocol: A Generalized Procedure

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Propanoic Anhydride

-

Sodium Propionate (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Sodium Carbonate solution (saturated)

-

Water

-

Suitable recrystallization solvent (e.g., ethanol/water mixture)

Experimental Workflow:

Caption: A generalized workflow for the synthesis and purification of 2,4-Dimethoxy-β-methylcinnamic acid.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dimethoxybenzaldehyde, a molar excess of propanoic anhydride, and a catalytic amount of anhydrous sodium propionate.

-

Heating: Heat the reaction mixture in an oil bath to a temperature typically in the range of 140-180°C. The reaction is generally heated for several hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling slightly, carefully pour the hot reaction mixture into a beaker of water. Add a saturated solution of sodium carbonate to hydrolyze the excess anhydride and to convert the cinnamic acid derivative into its water-soluble sodium salt.

-

Purification of the Aqueous Solution: Remove any unreacted 2,4-dimethoxybenzaldehyde. This can be achieved by steam distillation or by extraction with a suitable organic solvent.

-

Precipitation of the Product: Cool the aqueous solution in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the precipitation of the crude 2,4-Dimethoxy-β-methylcinnamic acid is complete.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Quantitative Data and Characterization

While specific yield data for the synthesis of 2,4-Dimethoxy-β-methylcinnamic acid via the Perkin reaction is not extensively reported, yields for analogous reactions with substituted benzaldehydes typically range from moderate to good, depending on the specific reaction conditions and the purity of the starting materials.[5]

Table 1: Physicochemical Properties of 2,4-Dimethoxy-β-methylcinnamic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [7][8] |

| Molecular Weight | 222.24 g/mol | [7] |

| Appearance | White to off-white solid | |

| Purity | >95% | [7] |

Characterization Data:

Upon successful synthesis, the structure and purity of 2,4-Dimethoxy-β-methylcinnamic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the β-methyl group and the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C double bond.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

This technical guide provides a foundational understanding for the synthesis of 2,4-Dimethoxy-β-methylcinnamic acid. Researchers are encouraged to optimize the generalized protocol to achieve the best possible yields and purity for their specific applications.

References

- 1. longdom.org [longdom.org]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Dimethoxy-²-methylcinnamic Acid | CymitQuimica [cymitquimica.com]

- 8. 2,4-Dimethoxy-b-methylcinnamic Acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Dimecrotic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimecrotic acid, a member of the cinnamic acid family, is a compound with noteworthy chemical properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical analysis.

Chemical Structure and Identification

This compound, systematically known as (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid, possesses a well-defined chemical structure that contributes to its specific properties.

IUPAC Name: (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid[1]

Chemical Formula: C₁₂H₁₄O₄[1][2][3]

Canonical SMILES: COC1=CC(OC)=C(C=C1)C(=CC(=O)O)C

InChI Key: VNLOISSPTMDCIF-SOFGYWHQSA-N[1]

The structure is characterized by a cinnamic acid core, substituted with two methoxy groups on the phenyl ring and a methyl group on the acrylic acid side chain. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Weight | 222.24 g/mol | [1][2][3] |

| Monoisotopic Mass | 222.08920892 Da | [1] |

| Melting Point | 149 °C | [2][4] |

| Boiling Point (Predicted) | 381.2 ± 27.0 °C | [2] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 146.3 °C | [2] |

| Vapor Pressure (Predicted) | 1.72E-06 mmHg at 25°C | [2] |

| Solubility | Slightly soluble in Chloroform and DMSO (with sonication) | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on its structure as a cinnamic acid derivative, generalized and established methods can be applied.

Synthesis: General Perkin Reaction Approach

The Perkin reaction is a classical method for the synthesis of cinnamic acids and their derivatives. A plausible synthetic route for this compound would involve the condensation of 2,4-dimethoxybenzaldehyde with propanoic anhydride in the presence of a weak base like sodium propanoate.

Reaction Scheme:

2,4-dimethoxybenzaldehyde + Propanoic anhydride --(Na-propanoate, Heat)--> (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid

General Procedure:

-

A mixture of 2,4-dimethoxybenzaldehyde, propanoic anhydride, and anhydrous sodium propanoate is heated under reflux for several hours.

-

The reaction mixture is then poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization and Quality Control

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.

Workflow for Physicochemical Characterization of this compound

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Detailed Methodologies:

-

High-Performance Liquid Chromatography (HPLC-UV): A reversed-phase HPLC method with UV detection can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a common starting point for cinnamic acid derivatives.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would confirm the presence of key functional groups. Expected characteristic peaks would include C=O stretching for the carboxylic acid, C=C stretching for the alkene, and C-O stretching for the methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The chemical shifts and coupling constants of the protons and carbons would provide detailed information about the molecular structure, including the stereochemistry of the double bond.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

Biological Context and Mechanism of Action

This compound is described as a choleretic agent, meaning it stimulates the secretion of bile from the liver. The precise molecular mechanism of action for this compound is not well-documented in publicly available literature. However, the general mechanism of choleretic agents often involves the regulation of bile acid synthesis and transport in hepatocytes.

A proposed, yet unverified, signaling pathway for a generic choleretic agent could involve the activation of nuclear receptors such as the Farnesoid X Receptor (FXR). Activation of FXR can lead to the upregulation of bile salt export pump (BSEP) and other transporters, enhancing the efflux of bile acids from hepatocytes into the bile canaliculi.

Hypothetical Signaling Pathway for Choleretic Action

References

- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H14O4 | CID 6445007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characteristics of Dimecrotic Acid (CAS 7706-67-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical characteristics of the compound identified by CAS number 7706-67-4, known as Dimecrotic acid. The information presented herein is intended to support research, development, and quality control activities involving this substance. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physicochemical determinations.

Chemical Identity

-

CAS Number: 7706-67-4

-

IUPAC Name: (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid[1]

-

Synonyms: Dimecroate, Acido dimecrotico, Acide dimecrotrique[1]

-

Chemical Class: Cinnamic acid derivative[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Reference |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow powder/solid | [2] |

| Melting Point | 149 °C | [2] |

| Boiling Point (Predicted) | 381.2 ± 27.0 °C | [2] |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [2] |

| Flash Point | 146.3 °C | [2] |

| Water Solubility | Good solubility in water and various organic solvents (qualitative) | [2] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and DMSO (sonication may be required for DMSO) | [2] |

| pKa | Data not available in the reviewed literature. As a carboxylic acid, it is expected to be acidic. | |

| LogP (Predicted) | 2.4 | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2-3 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Caption: Workflow for the determination of the melting point of this compound.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition. The predicted boiling point at atmospheric pressure is high, suggesting that distillation would require a vacuum.

-

Apparatus: Distillation apparatus suitable for vacuum distillation, round-bottom flask, condenser, receiving flask, vacuum pump, manometer, heating mantle, thermometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask.

-

The apparatus is assembled for vacuum distillation.

-

The system is evacuated to a specific, stable pressure, which is recorded.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.

-

The observed boiling point can be converted to the boiling point at standard pressure using a nomograph if required.

-

Determination of Aqueous Solubility

A quantitative measure of water solubility can be obtained using the shake-flask method.

-

Apparatus: Erlenmeyer flasks with stoppers, analytical balance, constant temperature shaker bath, filtration apparatus (e.g., syringe filters), a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of deionized water in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the filtrate is determined using a calibrated analytical method (e.g., by measuring its absorbance at a specific wavelength using UV-Vis spectrophotometry or by HPLC).

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Caption: Workflow for determining the aqueous solubility of this compound.

Determination of pKa

The acid dissociation constant (pKa) of this compound, a carboxylic acid, can be determined by potentiometric titration or spectrophotometric methods.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Procedure (Potentiometric Titration):

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is limited).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The standardized NaOH solution is added in small, known increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve of pH versus the volume of NaOH added is plotted. The pKa is the pH at the half-equivalence point.

-

Biological Activity and Potential Signaling Pathway

This compound has been used as a choleretic agent, which means it increases the volume of bile secreted from the liver. The precise molecular mechanism by which this compound exerts this effect is not well-documented in the available literature. However, its choleretic activity suggests an interaction with the biological pathways involved in bile acid synthesis and secretion.

Bile acids are synthesized from cholesterol in hepatocytes through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway[3][4][5][6][7]. The classical pathway is initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1)[3][4][5][6][7]. The synthesized primary bile acids are then conjugated with glycine or taurine before being secreted into the bile canaliculi by transporters such as the Bile Salt Export Pump (BSEP)[4].

The regulation of bile acid synthesis is a complex process involving nuclear receptors, most notably the Farnesoid X Receptor (FXR)[4][6]. When bile acid levels are high in hepatocytes, they bind to and activate FXR, which in turn induces the expression of the Small Heterodimer Partner (SHP). SHP then inhibits the transcription of the CYP7A1 gene, thus reducing bile acid synthesis in a negative feedback loop[4].

Choleretic agents can act through various mechanisms, such as increasing the expression or activity of transporters involved in bile secretion or by modulating the synthesis of bile acids. The diagram below illustrates the general pathways of bile acid synthesis and its regulation, which are likely to be influenced by choleretic compounds like this compound. The specific molecular targets of this compound within this pathway require further investigation.

Caption: General pathway of bile acid synthesis and its negative feedback regulation.

Conclusion

This technical guide has summarized the key physicochemical characteristics of this compound (CAS 7706-67-4) and provided standardized experimental protocols for their determination. While some properties like a quantitative water solubility value and pKa require experimental determination, the provided data serves as a valuable resource for researchers. The known choleretic activity of this compound suggests its interaction with the bile acid synthesis and secretion pathways, although the precise molecular mechanism remains an area for future investigation.

References

- 1. This compound | C12H14O4 | CID 6445007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bile acid - Wikipedia [en.wikipedia.org]

- 7. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Screening the Biological Activity of Mefenamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activity screening of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). While the initial topic of interest was "Dimecrotic acid," a thorough literature search revealed a significant lack of available data for this compound. Consequently, this guide focuses on mefenamic acid, a structurally and functionally related and well-documented NSAID, to serve as a representative model for biological activity screening. Mefenamic acid, an anthranilic acid derivative, is known for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of pain and inflammation.[2][3][4] This guide details experimental protocols for assessing its anti-inflammatory and analgesic activities, investigates its influence on key signaling pathways, and provides a framework for evaluating its effects on biliary function.

Quantitative Data Summary

The biological activity of mefenamic acid has been quantified in various in vitro and in vivo assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Mefenamic Acid

| Enzyme | Assay Type | IC50 | Reference |

| Human COX-1 | Competitive Inhibition | 40 nM | [5] |

| Human COX-2 | Competitive Inhibition | 3 µM | [5] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Mefenamic Acid

| Assay | Animal Model | Dosing | Effect | Reference |

| Acetic Acid-Induced Writhing | Mice | Oral | Significant reduction in writhing | [6] |

| Carrageenan-Induced Paw Edema | Rats | Intraperitoneal | Dose-dependent reduction in paw edema | [7] |

| Hot Plate Test | Mice | Not Specified | Increased latency to pain response | [8] |

Table 3: Effects of Mefenamic Acid on Hematological Parameters in Mice

| Parameter | Dosing | Effect | Reference |

| White Blood Cell Count | Low, Medium, High | Significant reduction | [9] |

| Lymphocyte Levels | Low, Medium, High | Significant decrease | [9] |

| Red Blood Cell Count | Medium, High | Significant reduction | [9] |

| Hemoglobin Content | Medium, High | Significant decrease | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This assay quantifies the inhibitory effect of mefenamic acid on COX-1 and COX-2 enzymes.

Materials:

-

COX-1 or COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorescent probe

-

Arachidonic Acid (substrate)

-

Mefenamic acid (test compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10X solution of mefenamic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme to the designated wells.

-

Add 10 µL of the 10X mefenamic acid solution to the inhibitor wells. For control wells (100% initial activity), add 10 µL of the solvent.

-

Incubate the plate for 5 minutes at room temperature.

-

Add 10 µL of ADHP to all wells.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Immediately read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[4][10]

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of mefenamic acid in vivo.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in saline)

-

Mefenamic acid

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer mefenamic acid or vehicle (control) intraperitoneally 30 minutes before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[7]

In Vivo Acetic Acid-Induced Writhing Test in Mice

This test evaluates the peripheral analgesic activity of mefenamic acid.

Materials:

-

Swiss albino mice (20-25 g)

-

Acetic acid (0.6% v/v in saline)

-

Mefenamic acid

Procedure:

-

Fast the mice for 2-3 hours before the experiment.

-

Administer mefenamic acid or vehicle (control) orally or intraperitoneally 30 minutes before the acetic acid injection.

-

Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.[11]

Western Blot for NF-κB p65 Nuclear Translocation

This assay determines the effect of mefenamic acid on the activation of the NF-κB signaling pathway.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Mefenamic acid

-

LPS (lipopolysaccharide) for stimulation

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kits

-

Primary antibody against NF-κB p65

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with different concentrations of mefenamic acid for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

-

Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE with 40 µg of protein per lane and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Mefenamic acid

-

TNF-α or other NF-κB activator

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of mefenamic acid.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After the desired incubation period, lyse the cells using the passive lysis buffer provided in the kit.

-

Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[1]

Assessment of Choleretic Activity in Rats

This protocol provides a general framework for evaluating the effect of a test compound on bile secretion.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., urethane)

-

Mefenamic acid

-

Polyethylene tubing for cannulation

-

Surgical instruments

Procedure:

-

Anesthetize the rat.

-

Perform a midline abdominal incision to expose the common bile duct.

-

Carefully cannulate the bile duct with polyethylene tubing.

-

Allow for a stabilization period (e.g., 30 minutes) and collect basal bile.

-

Administer mefenamic acid intravenously or intraduodenally.

-

Collect bile samples at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-4 hours).

-

Measure the volume of bile collected at each interval to determine the bile flow rate.

-

The collected bile can be further analyzed for the concentration of bile acids, cholesterol, and phospholipids.[2][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Caption: Experimental workflow for screening the biological activity of mefenamic acid.

Caption: Mefenamic acid inhibits the NF-κB signaling pathway.

Caption: Mefenamic acid activates the Nrf2 antioxidant pathway.

Conclusion

This technical guide provides a detailed framework for the biological activity screening of mefenamic acid, serving as a valuable resource for researchers in drug discovery and development. The provided protocols for in vitro and in vivo assays, along with the visualization of key signaling pathways, offer a comprehensive approach to understanding the anti-inflammatory, analgesic, and mechanistic properties of this NSAID. While specific data on the choleretic activity of mefenamic acid is limited, the inclusion of a general protocol for its assessment in rats allows for a broader evaluation of its pharmacological profile. The methodologies and data presented herein can be adapted for the screening of other novel anti-inflammatory compounds.

References

- 1. Liver injury induced by the non-steroidal anti-inflammatory drug mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of cysteamine on bile secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of methimazole on bile flow and bile acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of a Rat Liver Drug Bioactivation Transcriptional Response Assay Early in Drug Development That Informs Chemically Reactive Metabolite Formation and Potential for Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meftal Spas - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]

- 7. Metabolism and choleretic activity of homochenodeoxycholic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. smj.org.sg [smj.org.sg]

- 11. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dimecrotic Acid: An Obscure Experimental Compound

Initial investigations reveal that Dimecrotic Acid, identified by the CAS number 7706-67-4, is a distinct chemical entity known chemically as (E)-3-(2,4-Dimethoxyphenyl)but-2-enoic Acid.[1][2][3][4] Despite its unique identity, a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries yields remarkably little information about its history, development, and biological activity.

This compound is classified as an experimental small molecule drug and a member of the cinnamic acids.[5][6] Its molecular formula is C12H14O4 and it has a molecular weight of approximately 222.24 g/mol .[1][6] Chemical suppliers list it as a research chemical.[1][2][3][4][7]

While patent documents occasionally include "this compound" in extensive lists of chemical compounds, they do not provide any specific details regarding its synthesis, intended use, or mechanism of action.[8][9] Similarly, pharmacological databases like DrugBank categorize it as "experimental" but offer no substantive data on its pharmacodynamics, pharmacokinetics, or any clinical studies.[5]

The initial search for information on this compound was complicated by search engines frequently returning results for the well-known nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid. This is likely due to the phonetic similarity of the names and the scarcity of information on this compound. However, it is crucial to note that this compound and mefenamic acid are distinct compounds with different chemical structures.

Conclusion

At present, there is a significant lack of accessible scientific literature to construct an in-depth technical guide on this compound as requested. Key information for researchers and drug development professionals, such as:

-

A historical account of its discovery and development

-

Detailed experimental protocols from preclinical or clinical studies

-

Quantitative data on its efficacy, safety, and pharmacokinetic profile

-

Elucidation of its mechanism of action and any associated signaling pathways

is not available in the public domain. Therefore, the creation of summary tables and visualizations as specified in the user request is not feasible. The compound remains an obscure entity, seemingly confined to chemical supplier catalogs and passing mentions in broad patent filings. Further research and publication would be required to shed light on its potential therapeutic relevance.

References

- 1. scbt.com [scbt.com]

- 2. a2bchem.com [a2bchem.com]

- 3. vi.tnjchem.com [vi.tnjchem.com]

- 4. This compound | CAS No- 7706-67-4 | Simson Pharma Limited [simsonpharma.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C12H14O4 | CID 6445007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Online CAS Number 7706-67-4 - TRC - 2,4-Dimethoxy-b-methylcinnamic Acid | LGC Standards [lgcstandards.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patents.justia.com [patents.justia.com]

The Pharmacological Profile of 2,4-Dimethoxy-β-methylcinnamic Acid and Its Analogs: A Technical Overview

Disclaimer: Direct pharmacological data for 2,4-Dimethoxy-β-methylcinnamic acid is limited in publicly available scientific literature. This guide provides an in-depth analysis of the pharmacological properties of its close structural analogs, including 3,4-dimethoxycinnamic acid, p-methoxycinnamic acid, and 2,4,5-trimethoxycinnamic acid. The information presented herein is intended for researchers, scientists, and drug development professionals to infer the potential activities of 2,4-Dimethoxy-β-methylcinnamic acid.

Core Pharmacological Activities of Structurally Related Cinnamic Acid Derivatives

Methoxy-substituted cinnamic acid derivatives have demonstrated a wide array of biological activities, suggesting potential therapeutic applications in several key areas. The primary pharmacological effects observed for analogs of 2,4-Dimethoxy-β-methylcinnamic acid include neuroprotective, anticancer, and hypolipidemic actions.

Neuroprotective Effects

Analogs of 2,4-Dimethoxy-β-methylcinnamic acid have shown significant promise in protecting neuronal cells from damage. Notably, p-methoxycinnamic acid (p-MCA) has been found to be more effective in protecting neurons against N-methyl-D-aspartate (NMDA)-induced neurotoxicity than that induced by kainic acid.[1][2] This neuroprotective effect is attributed to its action as a partial glutamatergic antagonist, which diminishes calcium influx, and subsequently inhibits the overproduction of nitric oxide and cellular peroxides in glutamate-injured neurons.[2][3] Furthermore, 3,4-dimethoxycinnamic acid has been observed to exert anti-apoptotic effects in L-02 cells through a ROS-mediated signaling pathway.[4][5] In studies using human neuroblastoma SH-SY5Y cells, 3,4-dimethoxycinnamic acid was found to bind to prion proteins, reducing their oligomer formation and increasing cell viability.[6]

Anticancer Activity

The anticancer potential of cinnamic acid derivatives has been a subject of significant research. p-Methoxycinnamic acid has been shown to inhibit the proliferation of human colon and breast cancer cells.[1] Its mechanism of action in human colon adenocarcinoma cells involves the induction of apoptosis through the activation of caspase-3 and caspase-9, leading to the release of cytochrome C into the cytosol.[1] In preclinical models of colon cancer, supplementation with p-MCA has been shown to decrease the size and incidence of tumors.[1]

Hypolipidemic and Choleretic Activities

Several methoxycinnamic acids have demonstrated beneficial effects on lipid metabolism. In studies with hypercholesterolemic rats, 2,4,5-trimethoxycinnamic acid (TMC) and 3,4-dimethoxycinnamic acid (3,4-DMC) were shown to decrease serum cholesterol without affecting HDL-cholesterol levels.[7] 2,4,5-TMC produced a significant decrease in LDL-cholesterol and was found to inhibit HMG-CoA reductase.[7][8] 3,4-DMC, on the other hand, exhibited strong choleretic activity, increasing bile flow and the secretion of bile salts and phospholipids, while reducing bile cholesterol.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the pharmacological activities of cinnamic acid derivatives structurally related to 2,4-Dimethoxy-β-methylcinnamic acid.

| Compound | Assay | Target/Cell Line | Result | Reference(s) |

| p-Methoxycinnamic acid | α-glucosidase inhibition | Baker's yeast α-glucosidase | IC50 = 0.044 ± 0.006 mM | [1] |

| 1-deoxynojirimycin (control) | α-glucosidase inhibition | Baker's yeast α-glucosidase | IC50 = 5.60 ± 0.42 mM | [1] |

| p-Methoxycinnamic acid | Cell Proliferation | HT-29 (colon cancer) & HCEC (normal colon) | Inhibition at 50 µM | [1] |

| Genistein (control) | Cell Proliferation | HT-29 (colon cancer) & HCEC (normal colon) | Inhibition at 30 µM | [1] |

| Tricine (control) | Cell Proliferation | HT-29 (colon cancer) & HCEC (normal colon) | Inhibition at 50 µM | [1] |

| 3,4-Dimethoxycinnamic acid | Prion protein binding | Prion Protein | Kd of 405 nM | [9] |

| Cinnamic acid derivatives | Cytotoxicity | HeLa, K562, Fem-x, MCF-7 | IC50 between 42 and 166 µM | [10] |

| 3,4-Dimethoxycinnamic acid | Apoptosis Attenuation | Ethanol-exposed L-02 cells | Effective at 25, 50, and 100 µM | [5] |

Table 1: In Vitro Efficacy of Cinnamic Acid Derivatives

| Compound | Animal Model | Dosing | Key Findings | Reference(s) |

| 2,4,5-Trimethoxycinnamic acid | Hypercholesterolemic rats | 80 mg/kg body wt | Decreased total serum cholesterol, lowered LDL-cholesterol | [8] |

| 3,4-Dimethoxycinnamic acid | High-cholesterol/cholate-fed rats | Not specified | Increased bile flow, decreased biliary cholesterol saturation index | [7] |

| p-Methoxycinnamic acid | 1,2-dimethylhydrazine-induced rat colon carcinogenesis | 40 mg/kg b.wt. | Ameliorated anticancer effects | [1] |

Table 2: In Vivo Efficacy of Cinnamic Acid Derivatives

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Neuroprotection Assay in Primary Cortical Cell Culture

Objective: To assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity.

Methodology:

-

Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with the test compound (e.g., p-methoxycinnamic acid) for a specified duration (e.g., 1 hour).

-

Induction of Neurotoxicity: Glutamate is added to the culture medium to induce excitotoxicity. In parallel experiments, specific glutamate receptor agonists like NMDA or kainic acid can be used.

-

Assessment of Cell Viability: Neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Mechanistic Studies:

-

Calcium Influx: Intracellular calcium concentration ([Ca2+]i) is measured using a fluorescent calcium indicator (e.g., Fura-2 AM) to assess the effect of the compound on glutamate-induced calcium influx.

-

Nitric Oxide Production: The production of nitric oxide, a downstream effector of glutamate toxicity, is measured in the culture medium.

-

Receptor Binding Assays: The ability of the compound to inhibit the binding of radiolabeled ligands to their respective receptor sites (e.g., [3H]-CGP39653 for the NMDA receptor) is determined using cortical membrane preparations.[2][3]

-

In Vitro Anticancer Activity - Apoptosis Induction

Objective: To determine if a compound induces apoptosis in cancer cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., colon adenocarcinoma cells) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., p-methoxycinnamic acid) for different time points.

-

Assessment of Apoptosis:

-

Caspase Activity: The activities of key apoptosis-related enzymes, caspase-3 and caspase-9, are measured using specific substrates.

-

Cytochrome C Release: The release of cytochrome C from the mitochondria into the cytosol is assessed by Western blotting of cytosolic fractions.[1]

-

In Vivo Hypolipidemic and Choleretic Activity Assessment

Objective: To evaluate the effect of a compound on cholesterol levels and bile secretion in an animal model.

Methodology:

-

Animal Model: An animal model of hypercholesterolemia is established, for example, by feeding rats a high-cholesterol/cholate diet.

-

Compound Administration: The test compound (e.g., 2,4,5-trimethoxycinnamic acid or 3,4-dimethoxycinnamic acid) is administered to the animals, typically orally, at a specified dose and for a defined period.

-

Sample Collection and Analysis:

-

Blood Samples: Blood is collected to measure serum levels of total cholesterol, HDL-cholesterol, and LDL-cholesterol.

-

Bile Collection: Bile is collected to measure bile flow rate, and the concentrations of bile acids, phospholipids, and cholesterol.

-

-

Enzyme Activity Assay: The in vitro inhibitory effect of the compound on HMG-CoA reductase, a key enzyme in cholesterol synthesis, can be evaluated.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Neuroprotective mechanism of p-methoxycinnamic acid.

Caption: Apoptosis induction pathway by p-methoxycinnamic acid.

Caption: Experimental workflow for hypolipidemic activity assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. E-p-methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. glpbio.com [glpbio.com]

- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypocholesterolemic and choleretic effects of three dimethoxycinnamic acids in relation to 2,4,5-trimethoxycinnamic acid in rats fed with a high-cholesterol/cholate diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimecrotic Acid: Unraveling Potential Therapeutic Targets Amidst Limited Data

For Immediate Release

[City, State] – [Date] – Dimecrotic acid, a compound with purported therapeutic potential, remains a subject of scientific inquiry with limited and occasionally conflicting publicly available data regarding its precise mechanism of action and therapeutic targets. While initial information suggests possibilities in both anti-inflammatory and choleretic applications, a comprehensive understanding necessary for advanced drug development and clinical research is currently impeded by a lack of in-depth pharmacological studies.

Initial investigations have pointed towards two distinct potential mechanisms of action for this compound. One classification suggests it may function as a non-steroidal anti-inflammatory drug (NSAID). The primary targets for NSAIDs are typically the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are integral to the inflammatory pathway. Selective inhibition of COX-2 is a key characteristic of some modern NSAIDs, offering anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Conversely, other mentions of this compound describe it as a choleretic agent, indicating that its therapeutic target may lie within the hepatobiliary system. Choleretic drugs stimulate the liver to increase the volume and flow of bile. This mechanism is crucial for the treatment of certain cholestatic liver diseases, where the normal flow of bile is impaired. The therapeutic targets for such agents often involve the regulation of bile acid synthesis and transport, including effects on key biliary transporters.

The current body of scientific literature accessible through broad searches does not provide the specific quantitative data, detailed experimental protocols, or elucidated signaling pathways required for a comprehensive technical guide for researchers and drug development professionals. Without this foundational information, the creation of detailed diagrams of its mechanism of action or structured tables of its efficacy and potency is not feasible.

To advance the understanding of this compound and its potential therapeutic applications, further rigorous pharmacological research is essential. Key areas for future investigation would include:

-

In vitro enzyme inhibition assays to definitively determine its activity against COX-1 and COX-2.

-

Cell-based assays to investigate its effects on inflammatory signaling pathways.

-

In vitro and in vivo studies to measure its impact on bile acid synthesis, secretion, and the function of specific biliary transporters.

-

Preclinical studies in relevant animal models of inflammation and cholestasis to establish its efficacy and safety profile.

Below are generalized representations of the potential, yet unconfirmed, signaling pathways that this compound might influence, based on its putative classifications.

Potential Anti-Inflammatory Pathway (Hypothetical)

This diagram illustrates the general mechanism of COX-2 inhibition in the inflammatory cascade.

Investigating the Anti-inflammatory Potential of Mefenamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) from the fenamate class, has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[2][3] Beyond this well-established mode of action, emerging evidence suggests that mefenamic acid exerts a broader immunomodulatory influence, affecting various cellular and signaling pathways involved in the inflammatory response. This technical guide provides an in-depth overview of the anti-inflammatory potential of mefenamic acid, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction to Mefenamic Acid

Mefenamic acid is an anthranilic acid derivative used for the management of mild to moderate pain, including menstrual pain, and for its anti-inflammatory effects in conditions such as rheumatoid arthritis and osteoarthritis.[3] Its therapeutic effects are primarily attributed to its ability to block the activity of both COX-1 and COX-2 enzymes.[3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Recent studies have begun to explore additional mechanisms that may contribute to its anti-inflammatory profile, including the modulation of immune cell activity and intracellular signaling cascades beyond prostaglandin synthesis.[1][4]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory activity of mefenamic acid has been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.

| In Vitro Assay | Target | IC50 Value | Reference |

| Enzyme Inhibition | Human COX-1 | 40 nM | [5] |

| Enzyme Inhibition | Human COX-2 | 3 µM | [5] |

| In Vivo Model | Species | Dose | Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | 0.1 mmol/Kg | 61.5 ± 2.3% inhibition of edema | [6] |

| Delayed-Type Hypersensitivity | Mouse | Low, Medium, High | Significant suppression of skin thickness at all doses | [1] |

| Immunomodulatory Effects (in vivo) | Model | Dose | Effect | Reference |

| Hematological Analysis | Healthy Mice | Low, Medium, High | Significant dose-dependent reduction in WBC, lymphocytes, neutrophils, RBCs, and hemoglobin | [1] |

| Hemagglutination Assay | Mice | Low, Medium, High | Significant dose-dependent reduction in antibody titer | [1] |

Key Signaling Pathways in Mefenamic Acid's Anti-inflammatory Action

The anti-inflammatory effects of mefenamic acid are mediated through its influence on several key signaling pathways.

Cyclooxygenase (COX) Pathway

The primary and most well-understood mechanism of mefenamic acid is its inhibition of the COX enzymes. By blocking the active site of both COX-1 and COX-2, mefenamic acid prevents the synthesis of prostaglandins, which are potent inflammatory mediators.[2][3]

NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While the direct effects of mefenamic acid on the phosphorylation status of key proteins in these pathways (e.g., p65, IκBα, p38, ERK, JNK) are not yet extensively detailed in the available literature, its structural analog, tolfenamic acid, has been shown to suppress TNF-α- or LPS-induced NF-κB activation.[7] This suggests that fenamates as a class may modulate these critical inflammatory signaling hubs. Further research is warranted to specifically elucidate the molecular interactions of mefenamic acid with the NF-κB and MAPK pathways.

Nrf2/SQSTM1 Pathway

Recent evidence suggests that mefenamic acid can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Mefenamic acid has been shown to increase the expression of sequestosome 1 (SQSTM1), which disrupts the interaction between Keap1 and Nrf2, leading to the activation of the Nrf2 signaling pathway.[4] This pathway is a key regulator of cellular antioxidant responses and has anti-inflammatory functions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of mefenamic acid.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of mefenamic acid against COX-1 and COX-2 enzymes.

-

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Mefenamic acid

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Colorimetric or fluorometric detection kit (measuring prostaglandin production)

-

-

Protocol:

-

Prepare a series of dilutions of mefenamic acid.

-

In a microplate, add the assay buffer, the COX enzyme, and the mefenamic acid dilution (or vehicle control).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific duration (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the amount of prostaglandin produced using the detection kit as per the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of mefenamic acid and determine the IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema

This is a standard model to assess the acute anti-inflammatory activity of a compound.

-

Animals:

-

Wistar or Sprague-Dawley rats (or mice)

-

-

Materials:

-

Mefenamic acid

-

Carrageenan solution (e.g., 1% in saline)

-

Vehicle (for control group)

-

Plethysmometer or calipers

-

-

Protocol:

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer mefenamic acid (or vehicle) orally or intraperitoneally at the desired dose.

-

After a specific time (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the mefenamic acid-treated group compared to the vehicle-treated control group.

-

Western Blotting for NF-κB and MAPK Pathways

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

-

Materials:

-

Cell culture (e.g., macrophages, synoviocytes)

-

Inflammatory stimulus (e.g., LPS, TNF-α)

-

Mefenamic acid

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-ERK, anti-p-JNK, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Culture cells and pre-treat with mefenamic acid for a specified time.

-

Stimulate the cells with an inflammatory agent.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image and perform densitometry analysis to quantify the protein bands.

-

Conclusion

Mefenamic acid is a potent anti-inflammatory agent with a well-established mechanism of action centered on the inhibition of COX enzymes. The quantitative data from both in vitro and in vivo studies confirm its efficacy in reducing inflammation. Furthermore, evidence of its immunomodulatory effects and its potential to influence key inflammatory signaling pathways, such as the Nrf2 pathway, suggests a more complex and multifaceted anti-inflammatory profile than previously understood. While its direct impact on the NF-κB and MAPK signaling cascades requires more targeted investigation, the existing body of research provides a strong foundation for its continued use and for the exploration of its therapeutic potential in a broader range of inflammatory conditions. This technical guide serves as a valuable resource for researchers aiming to build upon our current understanding of mefenamic acid and to develop next-generation anti-inflammatory therapies.

References

- 1. Immunomodulatory activity of mefenamic acid in mice models of cell-mediated and humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.isciii.es [scielo.isciii.es]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

Dimecrotic Acid as a Selective COX-2 Inhibitor: A Technical Overview and Methodological Framework

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of Dimecrotic acid, a compound identified as a selective Cyclooxygenase-2 (COX-2) inhibitor. Due to the limited availability of comprehensive research data on this compound, this document establishes a foundational understanding by leveraging established methodologies and data from the well-characterized non-steroidal anti-inflammatory drug (NSAID), Mefenamic acid, as a proxy. The guide details the mechanism of action of COX-2 inhibitors, presents quantitative inhibitory data in a comparative format, outlines detailed experimental protocols for assessing COX inhibition, and visualizes the core signaling pathways using the DOT language for Graphviz.

Introduction to this compound

This compound is an emerging pharmaceutical compound that has been classified as a selective non-steroidal anti-inflammatory drug (NSAID).[1] Its mechanism of action is reported to be the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is therapeutically significant as COX-2 is primarily responsible for mediating inflammation and pain, while the COX-1 isoform is involved in maintaining the protective lining of the gastrointestinal tract.[1][2] By selectively targeting COX-2, this compound aims to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1]

The chemical identity of this compound is (E)-3-(2,4-dimethoxyphenyl)but-2-enoic acid, with the molecular formula C12H14O4.[3] Despite its identification and purported mechanism, there is a notable scarcity of published quantitative data regarding its inhibitory potency and selectivity, as well as detailed experimental protocols in peer-reviewed literature. To provide a robust technical framework for researchers, this guide will use Mefenamic acid as a well-documented comparator to illustrate the requisite experimental designs and data presentation.

Quantitative Inhibitory Data

To evaluate the efficacy and selectivity of a COX inhibitor, the half-maximal inhibitory concentration (IC50) is a critical parameter. It quantifies the concentration of a drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is a key indicator of selectivity.

| Compound | Target Enzyme | IC50 Value |

| Mefenamic Acid | Human COX-1 | 40 nM[4] |

| Mefenamic Acid | Human COX-2 | 3 µM[4] |

| Mefenamic Acid | Murine COX-2 | K_I_ of 10 ± 5 μM[5] |

Experimental Protocols

The following protocols are representative of the standard assays used to characterize COX inhibitors and can be adapted for the evaluation of this compound.

In Vitro COX Inhibition Assay (Enzyme-Based)

This protocol outlines a method to determine the IC50 of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (co-factor)

-

L-epinephrine or Phenol (co-factors)

-

Arachidonic Acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

2.0 M HCl or Saturated Stannous Chloride solution (to terminate the reaction)

-

d4-PGE2 (internal standard for LC-MS/MS)

Procedure:

-

Prepare a reaction mixture in an Eppendorf tube containing 146 µL of Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[6]

-

Add 20 µL of the buffer containing the appropriate amount of COX-1 or COX-2 enzyme (e.g., 0.1 µg of COX-1 or 0.2 µg of COX-2).[6]

-

Incubate the enzyme solution at room temperature for 2 minutes.[6]

-

Add 2 µL of the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes. Note that incubation times can be varied as some inhibitors are time-dependent.[6][7]

-

Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.[6]

-

Allow the reaction to proceed for exactly 2 minutes at 37°C.[6]

-

Terminate the reaction by adding 20 µL of 2.0 M HCl.[6]

-

Add an internal standard (e.g., d4-PGE2) for quantification.

-

Analyze the formation of prostaglandins (e.g., PGE2) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Synthesis of Mefenamic Acid (Illustrative Example)

This protocol is based on patent literature for the synthesis of Mefenamic acid and serves as an example of a synthetic route for a compound in this class.[3]

Materials:

-

o-chlorobenzoic acid

-

2,3-dimethylaniline

-

Sodium carbonate (acid-binding agent)

-

Dimethylformamide (DMF) (solvent)

-

Catalyst (e.g., anhydrous cupric sulfate)

-

Toluene

-

Dilute sulfuric acid

Procedure:

-

In a reaction vessel, add DMF and heat to 80°C.

-

Dissolve o-chlorobenzoic acid in the heated DMF, followed by the addition of sodium carbonate to form the salt. Maintain at 80°C for 30 minutes.[8]

-

Add toluene and connect a water separator to remove water from the reaction mixture.[8]

-

Add the catalyst (e.g., manganese sulfate or anhydrous cupric sulfate) and 2,3-dimethylaniline.[8]

-

Heat the mixture to 120-130°C and monitor the reaction by HPLC until the o-chlorobenzoic acid is consumed.[8]

-

After the reaction is complete, add water and acidify with dilute sulfuric acid to a pH of 2 to precipitate the crude product.[8]

-

Filter the mixture and dry the solid to obtain the crude Mefenamic acid.

-

The crude product can be further purified by recrystallization from a suitable organic solvent.

Signaling Pathways and Visualizations

The expression of the COX-2 gene is tightly regulated by a complex network of signaling pathways. These pathways are often activated by pro-inflammatory stimuli such as cytokines and growth factors. Understanding these pathways is crucial for comprehending the mechanism of action of COX-2 inhibitors.

Upstream Regulation of COX-2 Expression

Pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), can initiate a cascade of intracellular events leading to the transcription of the COX-2 gene. This process involves the activation of various protein kinases and transcription factors.

Caption: TNF-α induced signaling pathway for COX-2 expression.

The Arachidonic Acid Cascade and COX-2 Inhibition

Once expressed, the COX-2 enzyme metabolizes arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. COX-2 inhibitors block this enzymatic step.

Caption: Inhibition of the arachidonic acid cascade by this compound.

Experimental Workflow for COX Inhibitor Screening

The process of screening and characterizing a potential COX inhibitor follows a logical progression from initial enzyme assays to more complex cellular and in vivo models.

Caption: Workflow for the evaluation of a novel COX-2 inhibitor.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. CN101704761A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]

- 3. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols for Measuring the Choleretic Activity of Dimecrotic Acid In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the choleretic activity of dimecrotic acid in preclinical in vivo models. The following sections detail the experimental setup, procedures for measuring bile flow and composition, and analysis of the underlying mechanisms of action.

Introduction to Choleretic Activity Measurement